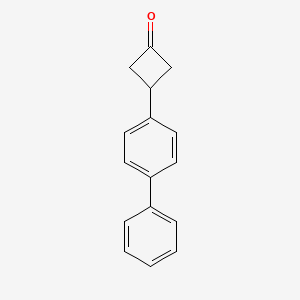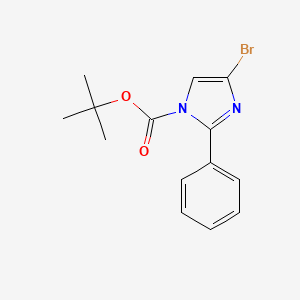
1-Boc-4-bromo-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32642065” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32642065” involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the formation of key intermediates, followed by specific reaction conditions such as temperature, pressure, and the use of catalysts to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of “MFCD32642065” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems for monitoring and controlling reaction parameters, and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
“MFCD32642065” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “MFCD32642065” are carried out under specific conditions that optimize the yield and selectivity of the desired products. Common reagents include acids, bases, solvents, and catalysts that are chosen based on the nature of the reaction and the desired outcome.
Major Products Formed
The major products formed from the reactions of “MFCD32642065” depend on the type of reaction and the reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound while exhibiting different chemical and physical properties.
Scientific Research Applications
“MFCD32642065” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the therapeutic potential of “MFCD32642065” in treating various diseases and conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “MFCD32642065” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “MFCD32642065” include those with comparable structural features and chemical properties. Examples of similar compounds might include other members of the same chemical family or those with similar functional groups.
Uniqueness
What sets “MFCD32642065” apart from similar compounds is its unique combination of structural features and reactivity
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-phenylimidazole-1-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(15)16-12(17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
MCQPORHYQGQWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


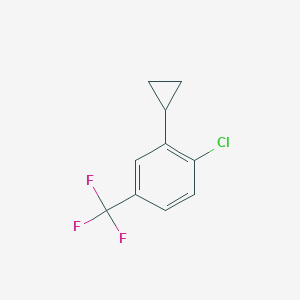
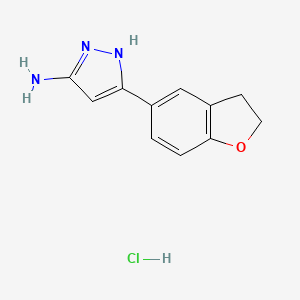


![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
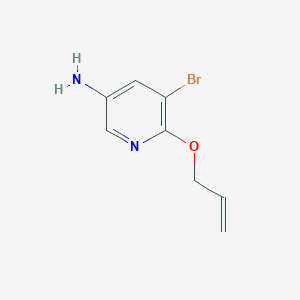
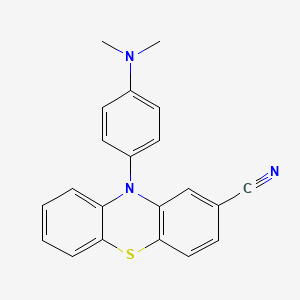
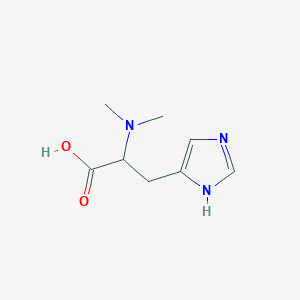
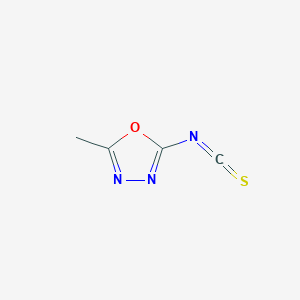
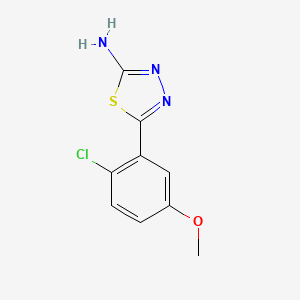
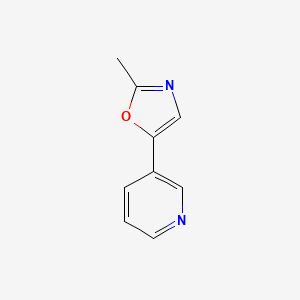
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)

